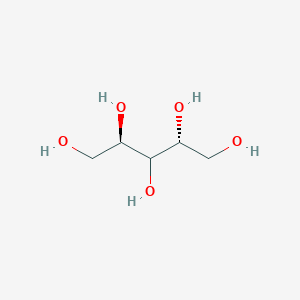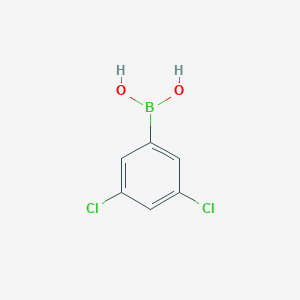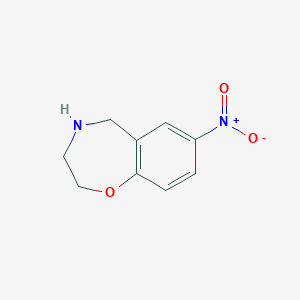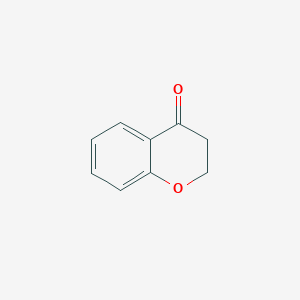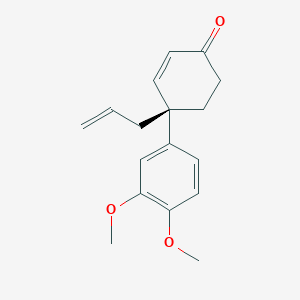
(4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one, also known as DMCPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMCPA is a chalcone derivative, which means it is a compound that contains both a ketone and an enone functional group. In
Wirkmechanismus
The mechanism of action of (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one has also been shown to inhibit the activation of nuclear factor-kappaB (NF-κB), a signaling pathway that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
(4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one can induce apoptosis (programmed cell death) in cancer cells, inhibit the proliferation of endothelial cells, and reduce the production of reactive oxygen species (ROS) in macrophages. In vivo studies have shown that (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one can reduce inflammation and oxidative stress in animal models of arthritis and colitis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Another advantage is its versatility, as (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one can be modified to incorporate different functional groups for specific applications. However, one limitation of using (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one is its low solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are many future directions for the study of (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one, including:
1. Investigation of the structure-activity relationship of (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one and its derivatives to identify compounds with improved efficacy and selectivity.
2. Development of novel drug delivery systems for (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one to improve its bioavailability and targeting.
3. Exploration of the potential use of (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders.
4. Investigation of the environmental impact of (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one and its derivatives, particularly in relation to their use in agriculture.
5. Development of new materials based on (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one and its derivatives for various applications, such as gas storage and separation, catalysis, and sensing.
In conclusion, (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one is a chalcone derivative that has shown promise in various fields, including medicine, agriculture, and materials science. Further research is needed to fully understand its mechanism of action and potential applications, but the current evidence suggests that it could be a valuable tool for addressing various challenges in these fields.
Synthesemethoden
The synthesis of (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one involves the reaction of 3,4-dimethoxybenzaldehyde with acetone and ammonium acetate in the presence of a base catalyst. The reaction proceeds through an aldol condensation reaction, followed by dehydration to form (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one. The yield of (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one is typically around 40-50%, and the purity can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
(4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one has been shown to have anti-inflammatory, antioxidant, and anticancer properties. (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological samples. In agriculture, (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one has been studied for its ability to improve the growth and yield of crops. In materials science, (4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one has been used as a precursor for the synthesis of novel materials, such as metal-organic frameworks.
Eigenschaften
CAS-Nummer |
866394-49-2 |
|---|---|
Produktname |
(4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propen-1-yl)-2-cyclohexen-1-one |
Molekularformel |
C17H20O3 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
(4R)-4-(3,4-dimethoxyphenyl)-4-prop-2-enylcyclohex-2-en-1-one |
InChI |
InChI=1S/C17H20O3/c1-4-9-17(10-7-14(18)8-11-17)13-5-6-15(19-2)16(12-13)20-3/h4-7,10,12H,1,8-9,11H2,2-3H3/t17-/m1/s1 |
InChI-Schlüssel |
HOFFUVFVLXOICK-QGZVFWFLSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)[C@]2(CCC(=O)C=C2)CC=C)OC |
SMILES |
COC1=C(C=C(C=C1)C2(CCC(=O)C=C2)CC=C)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2(CCC(=O)C=C2)CC=C)OC |
Synonyme |
(4R)-4-(3,4-Dimethoxyphenyl)-4-(2-propenyl)-2-cyclohexen-1-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



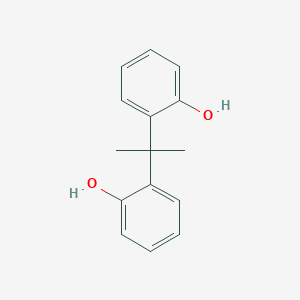

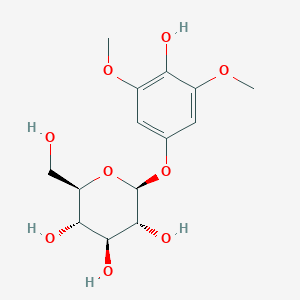

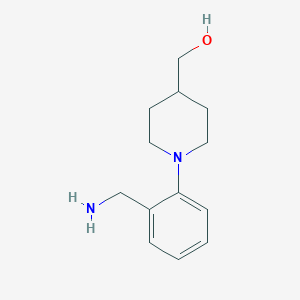
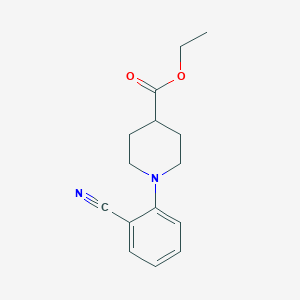

![[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate](/img/structure/B43029.png)
